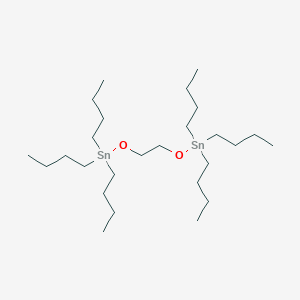
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane is a unique organotin compound characterized by its complex structure, which includes two tin atoms and multiple butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane typically involves the reaction of organotin precursors with appropriate ligands under controlled conditions. One common method involves the use of dibutyltin oxide and a diol, which react to form the desired compound through a condensation reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the tin-oxygen-tin linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Reduced tin compounds with lower oxidation states.
Substitution: New organotin compounds with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane involves its interaction with molecular targets through its tin atoms and butyl groups. The tin atoms can coordinate with various ligands, facilitating catalytic processes. Additionally, the compound’s structure allows it to interact with biological molecules, potentially leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin oxide: A simpler organotin compound with similar reactivity.
Tributyltin chloride: Another organotin compound with different substituents.
Tetraphenyltin: An organotin compound with phenyl groups instead of butyl groups.
Uniqueness
5,5,10,10-Tetrabutyl-6,9-dioxa-5,10-distannatetradecane is unique due to its complex structure, which includes two tin atoms and multiple butyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis and materials science.
Propiedades
Número CAS |
13787-33-2 |
|---|---|
Fórmula molecular |
C26H58O2Sn2 |
Peso molecular |
640.2 g/mol |
Nombre IUPAC |
tributyl(2-tributylstannyloxyethoxy)stannane |
InChI |
InChI=1S/6C4H9.C2H4O2.2Sn/c6*1-3-4-2;3-1-2-4;;/h6*1,3-4H2,2H3;1-2H2;;/q;;;;;;-2;2*+1 |
Clave InChI |
DXLPIWPMNBQJNW-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OCCO[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


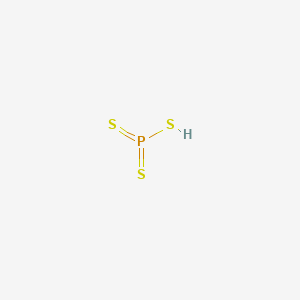
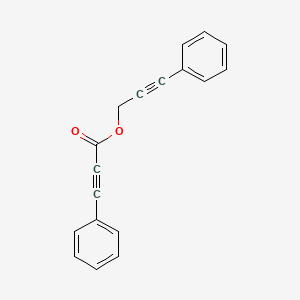


![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)
![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
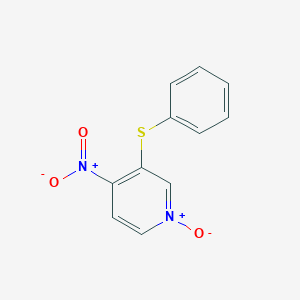
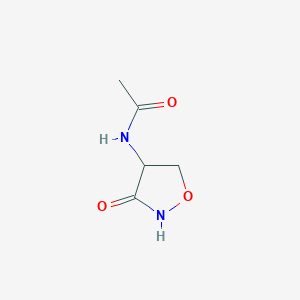
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
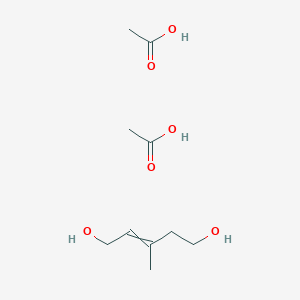
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
